molecular formula C8H6ClNOS2 B13023877 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole CAS No. 3507-50-4

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole

Cat. No.: B13023877
CAS No.: 3507-50-4
M. Wt: 231.7 g/mol
InChI Key: KIYBHJXWPWSZTD-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring with a chlorine atom at the 5th position and a methylsulfinyl group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methylsulfinyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin depigmentation treatments. Additionally, its structure allows it to interact with DNA and proteins, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)benzo[d]thiazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-(Methylthio)benzothiazole: Lacks the chlorine atom at the 5th position.

    5-Chloro-2-(methylsulfonyl)benzo[d]thiazole: Contains a sulfonyl group instead of a sulfinyl group

Uniqueness

5-Chloro-2-(methylsulfinyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a methylsulfinyl group, which impart distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

3507-50-4

Molecular Formula

C8H6ClNOS2

Molecular Weight

231.7 g/mol

IUPAC Name

5-chloro-2-methylsulfinyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNOS2/c1-13(11)8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

KIYBHJXWPWSZTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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